![molecular formula C20H23N3O5S2 B2765934 4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide CAS No. 1040703-12-5](/img/structure/B2765934.png)
4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(6,6-dioxido-3-oxo-4-phenylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl)ethyl)benzenesulfonamide is a complex organic molecule that features several functional groups, including sulfonamide and thienopyrazine rings. These groups are known for their significant biological and chemical activities, making this compound of great interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the preparation of the thienopyrazine core, followed by the introduction of the phenyl group and the sulfonamide moiety. Key steps include:
Formation of the thienopyrazine ring: This is usually achieved through a cyclization reaction involving dioxothiophenes and hydrazine derivatives.
Introduction of the phenyl group: This can be done via a Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions.
Attachment of the sulfonamide group: This typically involves the reaction of a sulfonyl chloride with an amine group to form the sulfonamide linkage.
Industrial Production Methods: Industrial production scales up these reactions using optimized catalysts, solvents, and reaction conditions to ensure high yield and purity. Techniques like flow chemistry and continuous synthesis might be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the sulfur atom, forming sulfone derivatives.
Reduction: Reduction can occur at the nitro groups, converting them to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Uses reagents like hydrogen peroxide or organic peroxides under mild conditions.
Reduction: Utilizes agents such as palladium on carbon (Pd/C) with hydrogen gas or other hydride donors.
Substitution: Typically involves strong acids or bases, depending on the desired substitution pattern.
Major Products:
Oxidation products: Sulfone derivatives.
Reduction products: Amines.
Substitution products: Variously substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules for materials science and pharmaceuticals.
Biology: In biological research, it can serve as a probe for studying enzyme activities or as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of dyes, polymers, and other industrially relevant materials due to its versatile chemical structure.
Mechanism of Action
The exact mechanism of action depends on the specific application, but generally, the compound can interact with various molecular targets:
Enzyme inhibition: The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition.
Receptor binding: The aromatic and heterocyclic rings can facilitate interactions with biological receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide antibiotic with less structural complexity.
Sulfadiazine: Another sulfonamide with a pyrimidine ring, used primarily as an antimicrobial agent.
Properties
IUPAC Name |
4-[2-(3,6,6-trioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c21-30(27,28)17-8-6-15(7-9-17)10-11-22-12-20(24)23(16-4-2-1-3-5-16)19-14-29(25,26)13-18(19)22/h1-9,18-19H,10-14H2,(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAHOEKCSCODBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
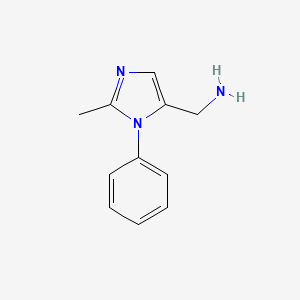
![1-(3-Fluoro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2765852.png)
![3,6-diethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2765854.png)
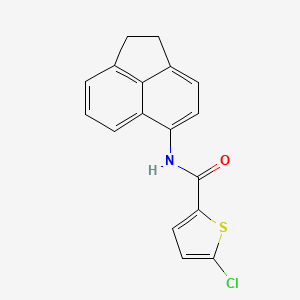
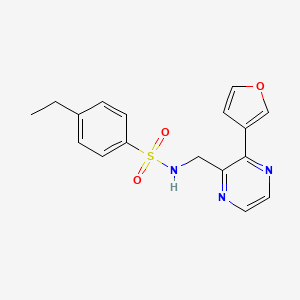
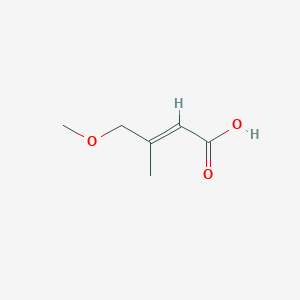
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2765862.png)
![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2765867.png)

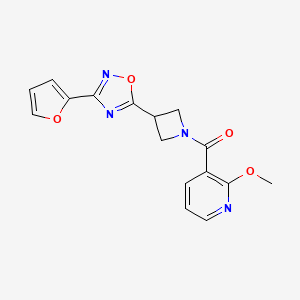
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
![2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol](/img/structure/B2765872.png)
![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
